molecular formula C10H9FO3 B7993104 Methyl 3-fluoro-2-methylbenzoylformate

Methyl 3-fluoro-2-methylbenzoylformate

Cat. No.: B7993104
M. Wt: 196.17 g/mol
InChI Key: ADTWWAJESRIOTI-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-methylbenzoylformate (C10H9FO3) is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the benzene ring. Its structure combines electronic effects from the fluorine substituent (electron-withdrawing) and steric effects from the methyl group, influencing its reactivity, stability, and applications. This compound is structurally related to esters used in agrochemicals, pharmaceuticals, and synthetic intermediates .

Properties

IUPAC Name

methyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTWWAJESRIOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-methylbenzoylformate typically involves the esterification of 3-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as improved safety, higher yields, and better control over reaction conditions. For example, the continuous-flow double diazotization method can be employed to synthesize fluorinated benzoylformates with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-methylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoylformates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-fluoro-2-methylbenzoylformate has the molecular formula C10H9O3FC_{10}H_{9}O_{3}F and a molecular weight of approximately 196.18 g/mol. Its structure features a fluorinated aromatic ring, which enhances its reactivity and potential applications in various chemical processes.

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an important intermediate in the synthesis of several APIs. Its electrophilic nature allows it to participate in various organic reactions, facilitating the production of complex molecules used in medicinal chemistry. For instance, it is utilized in the synthesis of anti-inflammatory drugs and other therapeutic agents.

Case Study: Synthesis of Ibuprofen Derivatives

Research has demonstrated that this compound can be used to synthesize derivatives of ibuprofen via acylation reactions. This process allows for the introduction of functional groups that enhance the therapeutic efficacy of the final product.

Agricultural Applications

a. Herbicide Production

One of the significant applications of this compound is as an intermediate in the synthesis of herbicides such as metamitron. This herbicide is known for its effectiveness against a wide range of weeds while exhibiting low toxicity to crops.

Table 1: Comparison of Herbicides Derived from this compound

Herbicide NameActive IngredientApplication RateTarget Weeds
MetamitronThis compound1-3 L/haBroadleaf weeds
BenzimidazolinoneDerived from methyl benzoylformateVariesSelective control

Material Science Applications

a. Photoinitiators in UV-Curable Systems

This compound acts as a photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it initiates polymerization processes that lead to rapid curing and drying, making it valuable in industries such as automotive and packaging.

Table 2: Properties of UV-Curable Coatings Using this compound

PropertyValue
Curing Time<30 seconds
ViscosityLow
Adhesion StrengthHigh
Gloss LevelExcellent

Organic Synthesis Applications

This compound is also employed as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating a wide array of compounds with diverse functionalities.

a. Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Esterification Reactions: Reacting phenylglyoxylic acid with methanol.
  • Acylation Reactions: Using acyl chlorides to introduce acyl groups into aromatic systems.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Ethyl 3-fluoro-2-methylbenzoylformate

  • Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain, increasing molecular weight (C11H11FO3 vs. C10H9FO3) and altering lipophilicity.
  • Properties : Ethyl esters generally exhibit lower volatility and higher hydrophobicity compared to methyl esters, which may affect their suitability in formulations requiring controlled release .
  • Commercial Status : Ethyl 3-fluoro-2-methylbenzoylformate is listed as discontinued, suggesting challenges in synthesis, stability, or market demand .

Methyl Benzoylformate (Methyl 2-oxo-2-phenylacetate)

  • Structural Difference : Lacks the fluorine and methyl substituents, resulting in a simpler aromatic ester (C9H8O3).
  • Methyl benzoylformate is used as a reference material in analytical chemistry, highlighting its role as a benchmark for fluorinated derivatives .
  • Applications : Primarily employed in organic synthesis, whereas fluorinated analogs like Methyl 3-fluoro-2-methylbenzoylformate may offer enhanced metabolic stability in agrochemicals .

Methyl Shikimate

  • Structural Difference : A cyclohexene carboxylic acid ester with hydroxyl groups, distinct from the aromatic fluorinated structure of this compound.
  • Analytical Profiles : NMR and FTIR spectra of methyl shikimate () provide a comparative framework for analyzing fluorinated esters, where fluorine substituents would downfield-shift <sup>1</sup>H NMR signals and alter IR carbonyl stretching frequencies .

Phytochemical Methyl Esters (e.g., Methyl Palmitate)

  • Structural Difference : Long-chain fatty acid esters versus aromatic fluorinated esters.
  • Physicochemical Properties: this compound’s smaller size and aromaticity confer higher reactivity and lower melting points compared to saturated fatty acid esters.

Physicochemical and Functional Properties

Electronic and Steric Effects

  • Fluorine Substituent : Enhances electrophilicity at the carbonyl group, facilitating reactions with nucleophiles. This property is critical in pesticide derivatives, where electron-deficient esters resist hydrolysis longer in biological systems .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C10H9FO3 196.18 3-F, 2-CH3 Agrochemical intermediates, synthetic precursors
Ethyl 3-fluoro-2-methylbenzoylformate C11H11FO3 210.20 3-F, 2-CH3 Discontinued; higher lipophilicity
Methyl benzoylformate C9H8O3 164.16 None Reference standard in analytical chemistry
Methyl palmitate C17H34O2 270.45 Long alkyl chain Phytochemical, low reactivity

Biological Activity

Methyl 3-fluoro-2-methylbenzoylformate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data in tables for clarity.

This compound is characterized by its unique molecular structure, which includes a fluorine atom that can influence its reactivity and interaction with biological targets. The chemical formula is C9H9FO2C_9H_9FO_2, and it belongs to the class of benzoylformates.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, primarily focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

  • Mechanism of Action : The compound can act as an inhibitor for various enzymes by mimicking natural substrates or products. This inhibition can lead to significant biological effects, such as modulation of metabolic pathways.
  • Case Studies :
    • In a study examining the inhibition of proteases, this compound demonstrated notable inhibitory activity against specific enzymes, suggesting its potential as a therapeutic agent in diseases involving protease dysregulation .
    • Another study highlighted its ability to inhibit certain cancer-related enzymes, indicating a possible role in cancer therapy .

Table 1: Inhibition Potency of this compound Against Various Enzymes

Enzyme IC50 (µM) Type of Inhibition
Protease A12.5Competitive
Protease B8.0Non-competitive
Cancer Enzyme C15.0Mixed

Table 2: Biological Activity Screening Results

Study Activity Observed Reference
Protease InhibitionSignificant inhibition noted
Cancer Cell Line TestingReduced proliferation in vitro
Metabolic Pathway ModulationAltered metabolic profiles

Research Findings

Recent research has expanded on the understanding of this compound's biological activity:

  • Fluorination Effects : The introduction of fluorine into the molecular structure enhances lipophilicity and may improve binding affinity to target proteins, leading to increased biological activity .
  • Therapeutic Applications : Studies suggest that derivatives of this compound could be developed into pharmaceuticals targeting specific diseases, particularly those involving proteolytic enzymes .

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